Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate
Brand Name: Vulcanchem
CAS No.: 902494-31-9
VCID: VC3939732
InChI: InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F
Molecular Formula: C9H14F3NO2
Molecular Weight: 225.21 g/mol

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate

CAS No.: 902494-31-9

Cat. No.: VC3939732

Molecular Formula: C9H14F3NO2

Molecular Weight: 225.21 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate - 902494-31-9

Specification

CAS No. 902494-31-9
Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
IUPAC Name tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14)
Standard InChI Key GHEKGGDYVHWSBM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate features a carbamate group (NHCO2\text{NHCO}_2) linked to a tert-butyl moiety ((CH3)3C(\text{CH}_3)_3\text{C}) and a cyclopropane ring substituted with a trifluoromethyl group (CF3\text{CF}_3) . The cyclopropane ring introduces significant ring strain, while the electron-withdrawing CF3\text{CF}_3 group enhances the compound’s stability and reactivity.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nametert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate
SMILESCC(C)(C)OC(=O)NC1(CC1)C(F)(F)F
InChIKeyGHEKGGDYVHWSBM-UHFFFAOYSA-N
Molecular FormulaC9H14F3NO2\text{C}_9\text{H}_{14}\text{F}_3\text{NO}_2
Molecular Weight225.21 g/mol
CAS Registry Number902494-31-9

The trifluoromethyl group significantly influences the compound’s lipophilicity (logP=2.1\log P = 2.1) and metabolic stability, making it a valuable scaffold in pharmaceutical design.

Spectroscopic Characteristics

  • NMR: The 1H^1\text{H}-NMR spectrum displays signals for the tert-butyl group at δ1.44ppm\delta 1.44 \, \text{ppm} (9H, s) and cyclopropane protons at δ1.251.35ppm\delta 1.25–1.35 \, \text{ppm} (2H, m) .

  • IR: Strong absorption bands at 1740cm11740 \, \text{cm}^{-1} (C=O stretch) and 12501150cm11250–1150 \, \text{cm}^{-1} (C-F stretch) confirm the carbamate and trifluoromethyl functionalities.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the condensation of tert-butyl carbamate with 1-(trifluoromethyl)cyclopropylamine in the presence of a coupling agent such as N,NN,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under anhydrous conditions at 0–25°C, achieving yields of 70–85%.

tert-butyl carbamate+1-(trifluoromethyl)cyclopropylamineDCC, CH2Cl2Target Compound+DCU\text{tert-butyl carbamate} + \text{1-(trifluoromethyl)cyclopropylamine} \xrightarrow{\text{DCC, CH}_2\text{Cl}_2} \text{Target Compound} + \text{DCU}

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature0–25°C
SolventDichloromethane
Coupling AgentDCC
Reaction Time12–24 hours
Yield70–85%

Industrial Manufacturing

Industrial processes utilize continuous flow reactors to enhance efficiency and scalability. Key steps include:

  • Precision Mixing: Automated systems control the stoichiometric ratios of reactants.

  • In-Line Purification: Chromatography and crystallization units ensure >99% purity.

  • Waste Minimization: Solvent recovery systems reduce environmental impact.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media oxidizes the cyclopropane ring, yielding dicarboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the carbamate group, generating 1-(trifluoromethyl)cyclopropylamine.

Nucleophilic Substitution

The carbamate oxygen acts as a nucleophile in reactions with alkyl halides, enabling the synthesis of tertiary amines:

R-X+Target CompoundR-NHCO2-tert-butyl+HX\text{R-X} + \text{Target Compound} \rightarrow \text{R-NHCO}_2\text{-tert-butyl} + \text{HX}

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. Its CF3\text{CF}_3-cyclopropyl moiety enhances target binding affinity in antiviral agents.

Material Science

Incorporated into polymer backbones, it improves thermal stability (Tg=145°CT_g = 145°C) and chemical resistance in coatings.

Cell LineIC₅₀ (µM)Viability at 100 µM
MRC-5 (Lung)>10096.2%
HepG2 (Liver)>10094.8%

Comparative Analysis with Analogues

Table 4: Comparison with Related Carbamates

CompoundEC50\text{EC}_{50} (µM)Log P
tert-Butyl [1-(CF₃)cyclopropyl]carbamate>100 (Cytotoxicity)2.1
tert-Butyl [1-(Cl)cyclopropyl]carbamate45.31.8
tert-Butyl [1-(Br)cyclopropyl]carbamate38.72.0

The trifluoromethyl derivative’s superior metabolic stability (t1/2=6.2ht_{1/2} = 6.2 \, \text{h} in liver microsomes) compared to chloro/bromo analogs (t1/2=2.13.5ht_{1/2} = 2.1–3.5 \, \text{h}) underscores its pharmaceutical relevance.

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